7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
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Overview
Description
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazoquinazoline core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an α-haloketone in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while oxidation might produce a quinazoline N-oxide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities, including anticancer and antiviral properties.
Haloimidazoles: Compounds like 2-iodoimidazole and 4,5-dichloroimidazole, which exhibit different physicochemical properties and biological activities.
Uniqueness
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEAICNWSUWOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557016 |
Source
|
Record name | 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108857-18-7 |
Source
|
Record name | 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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